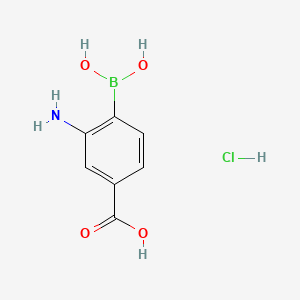

3-Amino-4-boronobenzoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-4-boronobenzoic acid hydrochloride is an organic compound with the molecular formula C7H9BClNO4 and a molecular weight of 217.42 g/mol . This compound is a derivative of benzoic acid, featuring both an amino group and a boronic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-boronobenzoic acid hydrochloride typically involves the following steps:

Nitration and Reduction: The starting material, 4-bromobenzoic acid, undergoes nitration to form 4-bromo-3-nitrobenzoic acid. This intermediate is then reduced to 3-amino-4-bromobenzoic acid.

Borylation: The amino-bromo intermediate is subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield 3-amino-4-boronobenzoic acid.

Hydrochloride Formation: Finally, the boronic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity .

Types of Reactions:

Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Substituted benzoic acid derivatives.

科学的研究の応用

3-Amino-4-boronobenzoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: The compound is employed in the development of boron-containing drugs and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential anticancer agents.

作用機序

The mechanism of action of 3-Amino-4-boronobenzoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe.

Pathways Involved: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways.

類似化合物との比較

- 3-Amino-4-chlorobenzoic acid hydrochloride

- 3-Amino-4-fluorobenzoic acid hydrochloride

- 3-Amino-4-bromobenzoic acid hydrochloride

Comparison:

- Uniqueness: The presence of both an amino group and a boronic acid group in 3-Amino-4-boronobenzoic acid hydrochloride makes it particularly versatile in organic synthesis and pharmaceutical applications. The boronic acid group allows for unique interactions in biochemical assays and drug development, distinguishing it from its halogenated counterparts .

生物活性

3-Amino-4-boronobenzoic acid hydrochloride is a boronic acid derivative with significant potential in various biological applications. Its unique structure, which includes an amino group and a boronic acid moiety, allows it to interact with biological molecules, making it a candidate for drug development and biochemical assays. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C9H10BNO2·HCl

- Molecular Weight : Approximately 217.42 g/mol

- Physical State : Solid at room temperature

The compound's structure facilitates interactions with enzymes and receptors, particularly through reversible covalent bonding with diols and sugars, which is characteristic of boronic acids.

This compound exhibits its biological activity primarily through:

- Enzyme Interaction : It can form reversible covalent complexes with proteins, modulating their function. This property is crucial for applications in drug discovery and biochemical sensing.

- Glucose Sensing : The compound has shown potential in glucose sensing technologies by binding to saccharides such as glucose, galactose, and fructose. This interaction can be monitored optically, enhancing its utility in biosensor applications .

1. Drug Development

The compound's ability to interact with various biological targets makes it a promising candidate for developing therapeutic agents. Its application in glucose-responsive drug delivery systems has been highlighted in recent studies, indicating its role in managing diabetes through controlled insulin release based on blood glucose levels .

3. Cancer Therapy

The compound's boronic acid moiety has been explored in the context of boron neutron capture therapy (BNCT), where it serves as a boron carrier to enhance tumor targeting. Studies have shown that amino acid-based boron carriers can significantly improve the treatment efficacy of challenging tumors .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Amino-4-chlorobenzoic acid hydrochloride | Chlorine substituent on benzene ring | Increased reactivity due to electronegative chlorine atom |

| 3-Amino-4-fluorobenzoic acid hydrochloride | Fluorine substituent on benzene ring | Enhanced stability and potential for specific interactions |

| 3-Amino-4-bromobenzoic acid hydrochloride | Bromine substituent on benzene ring | Greater steric hindrance affecting reactivity |

The presence of both an amino group and a boronic acid group distinguishes 3-amino-4-boronobenzoic acid from halogenated analogs, allowing for unique biochemical interactions not achievable with simpler compounds.

Case Study 1: Glucose Sensing Application

In a study focusing on biosensors for diabetes management, 3-amino-4-boronobenzoic acid was incorporated into sensor designs that exhibited high sensitivity to glucose levels. The reversible binding mechanism allowed for real-time monitoring of blood sugar fluctuations, demonstrating its practical application in medical diagnostics .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various boronic acids against resistant bacterial strains. While direct results for 3-amino-4-boronobenzoic acid were not available, its structural relatives showed promising results against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential efficacy for further exploration .

特性

IUPAC Name |

3-amino-4-boronobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4.ClH/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;/h1-3,12-13H,9H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRENJNMVSRNRES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)O)N)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656977 |

Source

|

| Record name | 3-Amino-4-boronobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-60-4 |

Source

|

| Record name | 3-Amino-4-boronobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。